![molecular formula C25H30N2O6S B159515 (E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one CAS No. 134296-41-6](/img/structure/B159515.png)
(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. Additionally, this paper will highlight future directions for research.
Mécanisme D'action
The mechanism of action of (E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. Additionally, it has been shown to modulate the activity of certain receptors in the body, such as the serotonin receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions such as arthritis. Additionally, it has been shown to have anti-cancer effects, which may make it useful in the treatment of certain types of cancer. Furthermore, it has been shown to have anti-viral effects, which may make it useful in the treatment of viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one in lab experiments include its potential therapeutic applications and its ability to modulate the activity of certain enzymes and receptors in the body. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on (E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one. One direction is to further investigate the mechanism of action of this compound, which may provide insight into its potential therapeutic applications. Additionally, future research could focus on the development of new synthetic methods for this compound, which may lead to more efficient and cost-effective production. Furthermore, research could focus on the development of new formulations of this compound, which may enhance its therapeutic properties. Finally, future research could investigate the potential use of this compound in combination with other drugs, which may lead to synergistic effects.
Méthodes De Synthèse
The synthesis of (E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one involves the reaction of 3-[2-(3-methylphenoxy)ethylamino]propan-1-one with 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone in the presence of (E)-But-2-enedioic acid. The reaction is carried out under controlled conditions, and the resulting compound is purified using standard techniques.
Applications De Recherche Scientifique
(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one has been the subject of scientific research due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
134296-41-6 |
|---|---|
Formule moléculaire |
C25H30N2O6S |
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one |
InChI |
InChI=1S/C21H26N2O2S.C4H4O4/c1-17-6-4-7-18(16-17)25-14-12-22-11-10-21(24)23-13-5-15-26-20-9-3-2-8-19(20)23;5-3(6)1-2-4(7)8/h2-4,6-9,16,22H,5,10-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
DIQDGLYESHFMOW-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)OCCNCCC(=O)N2CCCSC3=CC=CC=C32.C(=C/C(=O)O)\C(=O)O |
SMILES |
CC1=CC(=CC=C1)OCCNCCC(=O)N2CCCSC3=CC=CC=C32.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CC1=CC(=CC=C1)OCCNCCC(=O)N2CCCSC3=CC=CC=C32.C(=CC(=O)O)C(=O)O |
Synonymes |
5-(3-(2-(3-methylphenoxy)ethylamine)propionyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine KT2 230 KT2-230 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)
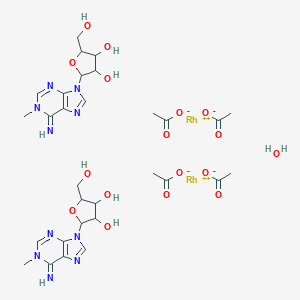
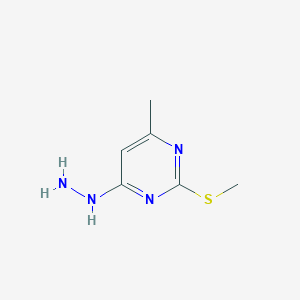


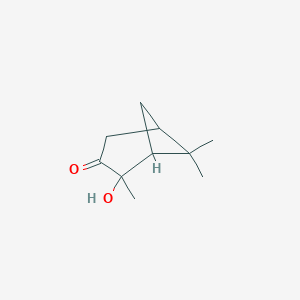

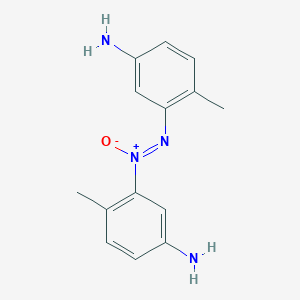

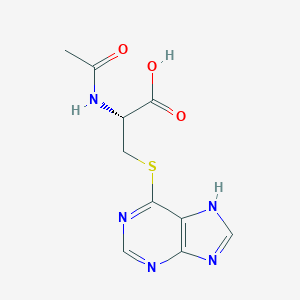
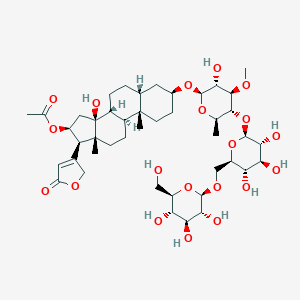
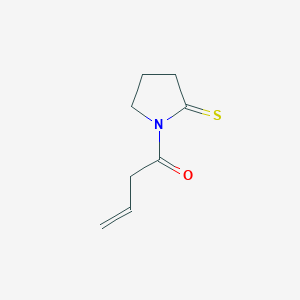
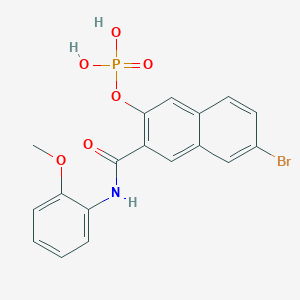
![2-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B159463.png)